

# (1H-Pyrazol-3-yl)methanol hydrochloride

## molecular weight

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### Compound of Interest

**Compound Name:** (1H-Pyrazol-3-yl)methanol hydrochloride

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An In-depth Technical Guide to **(1H-Pyrazol-3-yl)methanol Hydrochloride**: Properties, Synthesis, and Applications in Medicinal Chemistry

## Abstract

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.<sup>[1]</sup> This guide provides a comprehensive technical overview of **(1H-Pyrazol-3-yl)methanol hydrochloride** (CAS Number: 270920-41-7), a key heterocyclic building block for drug discovery and development. We will delve into its physicochemical properties, detail a validated synthetic pathway from common starting materials, outline methods for analytical characterization, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize pyrazole intermediates in the synthesis of novel therapeutic agents.

## Physicochemical Properties and Molecular Identifiers

**(1H-Pyrazol-3-yl)methanol hydrochloride** is the salt form of the parent compound, (1H-Pyrazol-3-yl)methanol. The hydrochloride form is often preferred in laboratory settings due to its increased stability and solubility in aqueous media, which can be advantageous for certain

reaction conditions or for preparing stock solutions for biological screening. A summary of its key properties is presented below.

Property	(1H-Pyrazol-3-yl)methanol (Free Base)	(1H-Pyrazol-3-yl)methanol hydrochloride (Salt)
Molecular Formula	C4H6N2O <sup>[2]</sup>	C4H7CIN2O <sup>[3]</sup>
Molecular Weight	98.10 g/mol <sup>[2]</sup>	134.56 g/mol <sup>[4]</sup>
CAS Number	23585-49-1 <sup>[2]</sup>	270920-41-7 <sup>[5]</sup>
IUPAC Name	(1H-pyrazol-3-yl)methanol	(1H-pyrazol-3-yl)methanol hydrochloride
SMILES	C1=C(NN=C1)CO <sup>[2]</sup>	C1=C(NN=C1)CO.Cl
InChIKey	UIEABCXJWANXFS- UHFFFAOYSA-N	N/A

## The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrazole ring system, containing two adjacent nitrogen atoms, is a cornerstone of many approved drugs.<sup>[1]</sup> Its prevalence stems from the ring's unique electronic properties and its ability to act as a stable scaffold for introducing diverse functional groups. These substitutions allow for the fine-tuning of a molecule's steric and electronic properties to achieve high-affinity interactions with specific biological targets. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, making them critical components in the development of new medicines.<sup>[6][7]</sup>

### Key Therapeutic Areas for Pyrazole Derivatives:

- Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).<sup>[6]</sup>
- Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.<sup>[6]</sup>
- Analgesic and Antipyretic: Forming the basis for several non-steroidal anti-inflammatory drugs (NSAIDs).<sup>[7]</sup>

- Antimicrobial and Antiviral: Showing efficacy against drug-resistant bacteria and various viruses.[1][7]

Caption: The versatile pyrazole ring with substitution points.

## Synthesis and Purification Workflow

The synthesis of **(1H-Pyrazol-3-yl)methanol hydrochloride** is typically achieved in a two-step process: the reduction of a carboxylic acid precursor to the primary alcohol, followed by salt formation. This pathway is reliable and scalable for laboratory purposes.

### Step 1: Reduction of 1H-Pyrazole-3-carboxylic Acid

The conversion of the carboxylic acid to an alcohol requires a potent reducing agent capable of reducing the carboxyl group without affecting the aromatic pyrazole ring. Aluminum (III) hydride ( $\text{AlH}_3$ ) or Lithium aluminum hydride ( $\text{LiAlH}_4$ ) are suitable for this transformation.

Causality: Carboxylic acids are relatively resistant to reduction. Strong hydride donors like  $\text{AlH}_3$  are necessary to effectively deliver a hydride ion ( $\text{H}^-$ ) to the electrophilic carbonyl carbon, initiating the reduction cascade that ultimately yields the primary alcohol.

Experimental Protocol:

- Setup: Under an inert nitrogen atmosphere, cool a solution of aluminum (III) hydride in tetrahydrofuran (THF) to 0 °C in a round-bottomed flask equipped with a magnetic stirrer.
- Addition: Slowly add solid 1H-pyrazole-3-carboxylic acid portion-wise to the stirred  $\text{AlH}_3$  solution, maintaining the temperature at 0 °C.[8]
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, then heat to reflux and maintain overnight to ensure complete conversion.[8]
- Quenching (Self-Validation): The reaction is quenched by a sequential, dropwise addition of water, followed by a 10% sodium hydroxide solution, and finally more water.[8] This carefully controlled process neutralizes the excess reducing agent and precipitates aluminum salts,

which is a critical self-validating step; a successful quench results in a filterable solid and a clear solution.

- Workup: Filter the mixture through a pad of Celite to remove the aluminum salts. Concentrate the filtrate under reduced pressure to yield the crude (1H-Pyrazol-3-yl)methanol.<sup>[8]</sup>

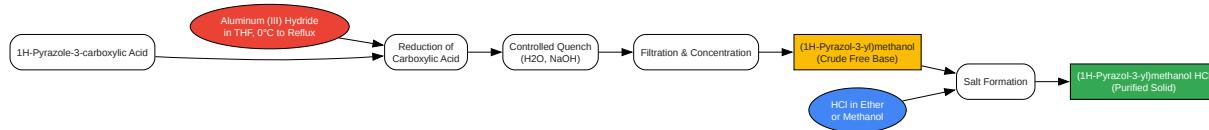
## Step 2: Formation of the Hydrochloride Salt

The crude alcohol (free base) is converted to its hydrochloride salt to improve handling and stability.

Causality: The basic nitrogen atom in the pyrazole ring readily accepts a proton from hydrochloric acid, forming an ionic salt. This salt form generally has a higher melting point and better crystallinity than the free base, which facilitates purification by recrystallization.

Experimental Protocol:

- Dissolution: Dissolve the crude (1H-Pyrazol-3-yl)methanol in a minimal amount of a suitable solvent, such as methanol or diethyl ether.
- Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.
- Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.
- Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any non-polar impurities, and dry under vacuum.



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Caption: Workflow for the synthesis of (1H-Pyrazol-3-yl)methanol HCl.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is the primary tool for structural confirmation. For the free base, (1H-Pyrazol-3-yl)methanol, characteristic signals would include two distinct aromatic protons on the pyrazole ring, a singlet or triplet for the methylene (-CH<sub>2</sub>-) protons adjacent to the alcohol, and a broad singlet for the alcohol (-OH) and amine (-NH) protons.[9]
- **Mass Spectrometry (MS):** LCMS analysis is used to confirm the molecular weight. For the free base, a common observation is the mass of the parent molecule minus water ([M+H-H<sub>2</sub>O]<sup>+</sup>) at m/z = 81.1.[8]
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the standard method for determining the purity of the final compound. A high-purity sample should exhibit a single major peak when monitored at an appropriate UV wavelength.

## Safety, Handling, and Storage

(1H-Pyrazol-3-yl)methanol and its derivatives are classified as hazardous and must be handled with appropriate precautions.

Hazard Class	GHS Classification	Precautionary Statement Codes
Acute Toxicity, Oral	Warning (H302: Harmful if swallowed)	P264, P270, P301+P312, P330, P501
Skin Irritation	Warning (H315: Causes skin irritation)	P264, P280, P302+P352, P332+P313, P362
Eye Irritation	Warning (H319: Causes serious eye irritation)	P264, P280, P305+P351+P338, P337+P313
Respiratory Irritation	Warning (H335: May cause respiratory irritation)	P261, P271, P304+P340, P312, P403+P233

Source: Aggregated GHS information.[\[2\]](#)[\[10\]](#)

Handling Protocol:

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[\[11\]](#)
- Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[11\]](#)[\[12\]](#)
- Spill Management: In case of a spill, prevent further spread. Absorb with an inert material and place it into a suitable, sealed container for chemical waste disposal.[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[10\]](#) Recommended storage temperature is often 4°C.

## Conclusion

**(1H-Pyrazol-3-yl)methanol hydrochloride** is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the pyrazole scaffold, makes it an important intermediate for

researchers developing next-generation pharmaceuticals. Understanding its properties, synthesis, and handling requirements is crucial for its safe and effective use in the laboratory.

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